5-Fluoro-2-[5-(methoxycarbonyl)thiophen-3-YL]benzoic acid
Description
5-Fluoro-2-[5-(methoxycarbonyl)thiophen-3-YL]benzoic acid: is an organic compound that features a fluorinated benzene ring and a thiophene ring with a methoxycarbonyl group
Properties
IUPAC Name |
5-fluoro-2-(5-methoxycarbonylthiophen-3-yl)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FO4S/c1-18-13(17)11-4-7(6-19-11)9-3-2-8(14)5-10(9)12(15)16/h2-6H,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUYCBKRKKQABKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CS1)C2=C(C=C(C=C2)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20690987 | |
| Record name | 5-Fluoro-2-[5-(methoxycarbonyl)thiophen-3-yl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20690987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261909-52-7 | |
| Record name | 5-Fluoro-2-[5-(methoxycarbonyl)thiophen-3-yl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20690987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-2-[5-(methoxycarbonyl)thiophen-3-YL]benzoic acid typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions often include a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is typically carried out under an inert atmosphere at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new materials and catalysts.
Biology: In biological research, it can be used to study the interactions of fluorinated aromatic compounds with biological molecules.
Industry: In the industrial sector, the compound can be used in the synthesis of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 5-Fluoro-2-[5-(methoxycarbonyl)thiophen-3-YL]benzoic acid depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The fluorine atom can enhance the compound’s binding affinity and metabolic stability. The thiophene ring can participate in π-π interactions with aromatic amino acids in proteins, further influencing the compound’s biological activity.
Comparison with Similar Compounds
- 5-Fluoro-2-methoxyphenylboronic acid
- 5-Fluoro-2-methoxybenzoic acid
- 5-Fluoro-2-methylphenylboronic acid
Comparison: Compared to these similar compounds, 5-Fluoro-2-[5-(methoxycarbonyl)thiophen-3-YL]benzoic acid is unique due to the presence of both a fluorinated benzene ring and a thiophene ring with a methoxycarbonyl group. This combination of structural features can lead to distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
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